molecular formula C24H29N3O4 B3871129 4-methoxybenzyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 5609-72-3

4-methoxybenzyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B3871129
CAS No.: 5609-72-3
M. Wt: 423.5 g/mol
InChI Key: NYFQDEIZRGROGV-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydropyrimidine class, featuring a 4-methoxybenzyl ester group, a 4-(diethylamino)phenyl substituent at position 4, and a methyl group at position 4.

Properties

IUPAC Name

(4-methoxyphenyl)methyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O4/c1-5-27(6-2)19-11-9-18(10-12-19)22-21(16(3)25-24(29)26-22)23(28)31-15-17-7-13-20(30-4)14-8-17/h7-14,22H,5-6,15H2,1-4H3,(H2,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYFQDEIZRGROGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)OCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70389495
Record name AC1MK1PI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5609-72-3
Record name AC1MK1PI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-methoxybenzyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves multiple steps. One common synthetic route includes the reaction of 4-methoxybenzyl alcohol with diethylamino benzaldehyde under specific conditions to form an intermediate. This intermediate is then subjected to further reactions, including cyclization and esterification, to yield the final product .

Industrial production methods for this compound may involve optimizing reaction conditions to increase yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

4-methoxybenzyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using reagents like halogens or nitrating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-methoxybenzyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methoxybenzyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique features are best understood through comparison with analogs differing in substituents, ester groups, or aromatic systems. Key examples include:

Table 1: Structural and Functional Comparison
Compound Name / ID (from Evidence) Substituents at Position 4 Ester Group Molecular Weight (g/mol) Melting Point (°C) Key Properties
Target Compound 4-(Diethylamino)phenyl 4-Methoxybenzyl Not reported Not reported Hypothesized enhanced solubility due to diethylamino group; potential CNS activity
Compound 40 2,4,5-Trimethoxyphenyl 4-Methoxybenzyl 450.47 Not reported Higher polarity due to multiple methoxy groups; evaluated for iodine transport inhibition
Compound 21 3-Chloro-4-fluorophenyl 4-Methoxybenzyl 402.82 Not reported Halogen substituents may enhance binding to hydrophobic targets; white solid
Benzyl 4-(4-(Dimethylamino)phenyl) 4-(Dimethylamino)phenyl Benzyl 327.30 Not reported Demonstrated antimicrobial and anticancer activity; dimethylamino group increases basicity
Isopropyl analog 4-(Dimethylamino)phenyl Isopropyl 343.39 Not reported Improved lipophilicity; studied for interaction with biological targets
Substituent Effects on Bioactivity
  • Electron-donating groups: The diethylamino group in the target compound likely enhances solubility and bioavailability compared to halogenated analogs (e.g., Compound 21 ).
  • Halogenated derivatives : Compounds like 3-chloro-4-fluorophenyl (Compound 21 ) or brominated analogs exhibit increased cytotoxicity, attributed to halogen-induced electronic effects and steric interactions.
Ester Group Modifications
  • 4-Methoxybenzyl vs. Benzyl : The 4-methoxybenzyl group in the target compound may confer greater metabolic stability compared to simple benzyl esters (e.g., ), as methoxy groups can resist oxidative degradation.

Research Findings from Analogous Compounds

Physicochemical Properties
  • Solubility: The diethylamino group may improve aqueous solubility relative to methoxy- or halogen-substituted analogs, as seen in dimethylamino derivatives .
  • Thermal stability : Melting points for similar compounds range widely (e.g., 72–231°C ), influenced by crystallinity and substituent interactions.

Recommendations :

  • Conduct computational studies to predict binding affinities (e.g., molecular docking with biological targets ).
  • Explore structure-activity relationships (SAR) by synthesizing variants with modified amino or ester groups.

Biological Activity

The compound 4-methoxybenzyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic derivative that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex molecular structure that includes a tetrahydropyrimidine core, which is known for its diverse biological activities. The presence of the methoxybenzyl and diethylamino substituents enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, tetrahydropyrimidines have been reported to possess antibacterial and antifungal properties due to their ability to inhibit key metabolic pathways in microorganisms. In vitro assays demonstrated that derivatives of tetrahydropyrimidine can effectively inhibit the growth of various bacterial strains, suggesting a potential role as an antimicrobial agent .

Anticancer Activity

The compound's potential as an anticancer agent has been explored in several studies. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle regulators and pro-apoptotic factors. For example, similar derivatives have been observed to downregulate anti-apoptotic proteins while upregulating pro-apoptotic signals .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryModulation of inflammatory pathways

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for microbial survival and cancer cell proliferation.
  • Receptor Interaction : The diethylamino group may facilitate binding to specific receptors involved in cellular signaling pathways.
  • Cell Cycle Regulation : Studies suggest that the compound can interfere with the normal progression of the cell cycle in cancer cells, leading to cell death.

Study on Antimicrobial Activity

A study conducted by researchers at MDPI evaluated the antimicrobial efficacy of various tetrahydropyrimidine derivatives, including those structurally related to our compound. The results indicated a significant reduction in microbial viability at concentrations as low as 10 µg/mL .

Investigation into Anticancer Properties

Another pivotal study focused on the anticancer properties of tetrahydropyrimidine derivatives demonstrated that these compounds could induce apoptosis in human breast cancer cells (MCF-7) by activating caspase pathways. The study highlighted that treatment with these compounds resulted in a dose-dependent decrease in cell viability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-methoxybenzyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 2
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4-methoxybenzyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

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